REACTION_SMILES
|
[CH3:1][c:2]1[c:3]([C:13](=[O:14])[OH:15])[n:4][n:5](-[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[n:6]1.[O:16]1[CH2:17][CH2:18][N:19]([c:22]2[cH:23][cH:24][c:25]([NH2:28])[cH:26][n:27]2)[CH2:20][CH2:21]1>>[CH3:1][c:2]1[c:3]([C:13](=[O:15])[NH:28][c:25]2[cH:24][cH:23][c:22]([N:19]3[CH2:18][CH2:17][O:16][CH2:21][CH2:20]3)[n:27][cH:26]2)[n:4][n:5](-[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[n:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nn(-c2ccccc2)nc1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(N2CCOCC2)nc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nn(-c2ccccc2)nc1C(=O)Nc1ccc(N2CCOCC2)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |